molecular formula C13H18FN B1342301 N-(3-Fluorobenzyl)cyclohexanamine CAS No. 500221-71-6

N-(3-Fluorobenzyl)cyclohexanamine

Cat. No.: B1342301
CAS No.: 500221-71-6
M. Wt: 207.29 g/mol
InChI Key: VZYLCWFYZXAELP-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)cyclohexanamine is a chemical compound with the molecular formula C₁₃H₁₈FN. It is characterized by the presence of a fluorobenzyl group attached to a cyclohexanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)cyclohexanamine typically involves the reaction of 3-fluorobenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

N-(3-Fluorobenzyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The cyclohexanamine moiety contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

  • N-(4-Fluorobenzyl)cyclohexanamine
  • N-(2-Fluorobenzyl)cyclohexanamine
  • N-(3-Chlorobenzyl)cyclohexanamine

Comparison: N-(3-Fluorobenzyl)cyclohexanamine is unique due to the position of the fluorine atom on the benzyl ring, which influences its chemical reactivity and binding properties. Compared to its analogs, such as N-(4-Fluorobenzyl)cyclohexanamine, the 3-fluoro substitution provides distinct steric and electronic effects, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYLCWFYZXAELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595256
Record name N-[(3-Fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500221-71-6
Record name N-[(3-Fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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